molecular formula C12H19NO2 B13952053 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13952053
M. Wt: 209.28 g/mol
InChI Key: VZSIJECXVIFITB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, where two rings are connected through a single atom. The presence of a cyclopropyl group and a carboxylic acid functional group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a cyclopropylamine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the formation of the spirocyclic structure .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce reaction times and improve yields, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-cyclopropyl-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-11(15)9-3-4-12(7-9)5-6-13(8-12)10-1-2-10/h9-10H,1-8H2,(H,14,15)

InChI Key

VZSIJECXVIFITB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCC(C3)C(=O)O

Origin of Product

United States

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